molecular formula C52H76Cl2N12O6 B14674769 Benzenemethanaminium, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride CAS No. 40948-42-3

Benzenemethanaminium, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride

Cat. No.: B14674769
CAS No.: 40948-42-3
M. Wt: 1036.1 g/mol
InChI Key: GGXXCWAZEOQWQY-UHFFFAOYSA-N
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Description

Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride is a complex organic compound with a unique structure This compound is characterized by its biphenyl core, which is substituted with various functional groups, including azo, imino, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves multiple steps. The initial step typically includes the formation of the biphenyl core through a coupling reaction. Subsequent steps involve the introduction of azo and imino groups through diazotization and condensation reactions, respectively. The final step includes the quaternization of the amine groups to form the dichloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride can undergo various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo groups may yield nitro compounds, while reduction of the imino groups may produce primary amines.

Scientific Research Applications

Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its azo groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to interact with multiple targets, making it versatile in its effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride
  • Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, sulfate

Uniqueness

The uniqueness of Benzenemethanaminium, 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(N,N-bis(3-aminopropyl)-4-methoxy-N-methyl-, dichloride lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The dichloride salt form enhances its solubility and stability compared to other similar compounds.

Properties

CAS No.

40948-42-3

Molecular Formula

C52H76Cl2N12O6

Molecular Weight

1036.1 g/mol

IUPAC Name

bis(3-aminopropyl)-[[3-[[1-[4-[4-[[2-[[5-[[bis(3-aminopropyl)-methylazaniumyl]methyl]-2-methoxyphenyl]diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methoxyphenyl]methyl]-methylazanium;dichloride

InChI

InChI=1S/C52H74N12O6.2ClH/c1-35-29-41(15-17-43(35)57-51(67)49(37(3)65)61-59-45-31-39(13-19-47(45)69-7)33-63(5,25-9-21-53)26-10-22-54)42-16-18-44(36(2)30-42)58-52(68)50(38(4)66)62-60-46-32-40(14-20-48(46)70-8)34-64(6,27-11-23-55)28-12-24-56;;/h13-20,29-32,49-50H,9-12,21-28,33-34,53-56H2,1-8H3;2*1H

InChI Key

GGXXCWAZEOQWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)C[N+](C)(CCCN)CCCN)OC)C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C[N+](C)(CCCN)CCCN)OC.[Cl-].[Cl-]

Origin of Product

United States

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